molecular formula C12H9NO B1599328 9H-carbazol-1-ol CAS No. 61601-54-5

9H-carbazol-1-ol

Cat. No.: B1599328
CAS No.: 61601-54-5
M. Wt: 183.21 g/mol
InChI Key: QBPAUIDFWFXLKB-UHFFFAOYSA-N
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Description

9H-carbazol-1-ol is an organic compound belonging to the carbazole family, characterized by a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is notable for its hydroxyl group attached to the carbazole core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9H-carbazol-1-ol can be synthesized through various methods. One common approach involves the Lewis acid-catalyzed ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals. This reaction typically yields 1-hydroxycarbazole-2-carboxylates in high yields under mild conditions . Another method involves the demethylation of 1-methoxy-9H-carbazole using boron tribromide in dichloromethane at low temperatures .

Industrial Production Methods: Industrial production of this compound often relies on the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the availability of coal tar as a byproduct in various industrial processes .

Chemical Reactions Analysis

9H-carbazol-1-ol undergoes several types of chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using various oxidizing agents, leading to the formation of quinone derivatives. Common reagents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrocarbazole derivatives.

Substitution: Substitution reactions often occur at the nitrogen atom or the hydroxyl group. For instance, alkylation or acylation can be performed using alkyl halides or acyl chlorides in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Alkylated or acylated carbazole derivatives.

Comparison with Similar Compounds

  • 2-Hydroxycarbazole
  • 4-Hydroxycarbazole
  • 3-Methylcarbazole
  • 1-Methoxycarbazole

Uniqueness: 9H-carbazol-1-ol is unique due to its specific hydroxyl group position, which influences its reactivity and interaction with molecular targets. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

9H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPAUIDFWFXLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210618
Record name 1-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61601-54-5
Record name 1-Hydroxycarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxycarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some common synthetic approaches to access 1-hydroxycarbazoles?

A1: Several strategies have been explored for the synthesis of 1-hydroxycarbazoles and their derivatives:

  • Palladium-catalyzed cyclization: This approach offers a regioselective route to 1-hydroxycarbazoles under aerobic conditions. []
  • Lewis acid-catalyzed benzannulation: This method employs 5-(indolyl)2,3-dihydrofuran acetals as starting materials and uses Lewis acids to promote an intramolecular ring-opening benzannulation reaction, yielding 1-hydroxycarbazole-2-carboxylates. []
  • Anionic [4+2] cycloaddition: This approach utilizes furoindolones as starting materials and proceeds through an anionic [4+2] cycloaddition to afford 1-hydroxycarbazoles regioselectively. This strategy has been successfully applied to the synthesis of murrayafoline-A. [, ]

Q2: Can 1-hydroxycarbazoles be used as building blocks for more complex molecules?

A2: Yes, 1-hydroxycarbazoles serve as versatile synthons for constructing various heterocyclic systems. For example, they can be transformed into:

  • Pyrano[2,3-a]carbazoles: These compounds are accessible through reactions with reagents like dimethyl acetylenedicarboxylate (DMAD), ethyl 2-methylacetoacetate, or through multicomponent reactions involving benzaldehydes/isatins and malononitrile. [, , ]
  • Furo[2,3-a]carbazoles: These derivatives can be synthesized by reacting 1-hydroxycarbazoles with compounds like chloroacetone or phenacyl bromide. [, ]
  • Benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles: These compounds are accessible through reactions with o-aminothiophenol. []
  • Pyrazolino- and isoxazolo-[2,3-a]carbazoles: These fused heterocycles can be prepared by utilizing 2-acetyl-1-hydroxycarbazoles as starting materials. []
  • Quinolino[2,3-a]carbazoles and pyrano[2,3-a]carbazoles: These compounds can be synthesized by reacting 1-hydroxycarbazoles with anthranilic acid or malonic acid, respectively. []

Q3: How does the reactivity of 1-hydroxycarbazole differ from carbazole?

A3: The presence of the hydroxyl group in 1-hydroxycarbazole significantly influences its reactivity compared to carbazole. This hydroxyl group:

  • Enables facile acylation and alkylation: This allows for the introduction of various substituents at the 1-position, which can be further elaborated to access a diverse range of carbazole derivatives. [, , , , , , , ]
  • Participates in hydrogen bonding: This property can affect the compound's solubility, stability, and interactions with biological targets. []
  • Can undergo oxidation: This transformation leads to the formation of carbazolequinones, some of which are naturally occurring compounds like murrayaquinone A and koeniginequinone A. []

Q4: What is the role of trifluoroacetic acid in some reactions involving 1-hydroxycarbazole?

A4: Trifluoroacetic acid serves as a catalyst and promotes the condensation of 1-hydroxycarbazoles with various electrophiles, such as acetyl chloride, phenylpropiolic acid, and salicylic acid. [, , ]

Q5: Does 1-hydroxycarbazole exhibit any notable biological activity?

A5: Yes, 1-hydroxycarbazole demonstrates interesting biological activities, including:

  • Mutagenic activity: Studies have shown that 1-hydroxycarbazole displays increased mutagenic activity compared to unsubstituted carbazole in the CHO/HGPRT assay, indicating its potential genotoxicity. []
  • Fluorescence sensing: 1-Hydroxycarbazole can function as a fluorescent sensor for anions like fluoride and chloride due to its ability to engage in hydrogen bonding interactions. []

Q6: Are there any known natural products containing the 1-hydroxycarbazole scaffold?

A6: Yes, several natural products incorporate the 1-hydroxycarbazole core structure, including:

  • Murrayafoline A: This bioactive compound has been isolated from the stems and leaves of Clausena emarginata. []
  • Claulansine D and Mafaicheenamine E: These alkaloids have been synthesized utilizing 1-hydroxycarbazole-derived furo[3,4-b]carbazolones as key intermediates. []

Q7: What is the significance of studying the substrate specificity of carbazole 1,9a-dioxygenase (CARDO)?

A7: CARDO is an enzyme that catalyzes the degradation of various aromatic compounds, including carbazole. Understanding its substrate specificity provides valuable insights into:

  • Biodegradation pathways: This knowledge can be applied to develop strategies for bioremediation of environmental pollutants. []
  • Enzyme engineering: By modifying the active site of CARDO, researchers can potentially alter its substrate specificity and create enzymes with novel catalytic activities. []

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